Didodecyl 3,3'-sulphinylbispropionate

Description

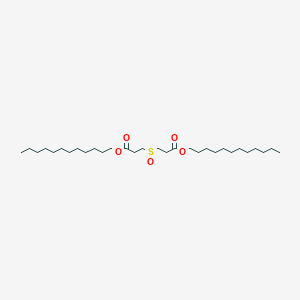

Structure

2D Structure

Properties

IUPAC Name |

dodecyl 3-(3-dodecoxy-3-oxopropyl)sulfinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O5S/c1-3-5-7-9-11-13-15-17-19-21-25-34-29(31)23-27-36(33)28-24-30(32)35-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQARSOXXGMYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCS(=O)CCC(=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169284 | |

| Record name | Didodecyl 3,3'-sulphinylbispropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17243-14-0 | |

| Record name | 1,1′-Didodecyl 3,3′-sulfinyldipropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17243-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didodecyl 3,3'-sulphinylbispropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didodecyl 3,3'-sulphinylbispropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl 3,3'-sulphinylbispropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Didodecyl 3,3'-sulphinylbispropionate (CAS No. 17243-14-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Didodecyl 3,3'-sulphinylbispropionate, a chemical compound with the CAS number 17243-14-0.[1][2] This document collates available data on its chemical and physical properties, synthesis, and analytical characterization. While its structural analogue, Didodecyl 3,3'-thiodipropionate, is a well-documented antioxidant and polymer stabilizer, specific experimental data on the biological activity and detailed applications of this compound are limited in publicly accessible scientific literature. This guide aims to consolidate the existing knowledge to support further research and development activities.

Chemical Identification and Properties

This compound is an organosulfur compound characterized by a sulfinyl functional group.[3] It is the oxidation product of Didodecyl 3,3'-thiodipropionate.[4]

Chemical Structure

Molecular Formula: C30H58O5S[1][2]

Molecular Weight: 530.84 g/mol [1]

Synonyms:

-

Propanoic acid, 3,3'-sulfinylbis-, didodecyl ester[2]

-

Didodecyl 3,3'-sulfinyldipropionate[2]

-

Dilauryl sulfinyl-b,b'-dipropionate[2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17243-14-0 | [2] |

| Molecular Formula | C30H58O5S | [2] |

| Molecular Weight | 530.84352 g·mol−1 | [2] |

| Density | 0.982 g/cm³ | [2] |

| Boiling Point | 628.6 °C at 760 mmHg | [2] |

| Flash Point | 333.9 °C | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis and Manufacturing

The primary laboratory-scale synthesis method for this compound is the esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol.[3]

Experimental Protocol: Esterification of 3,3'-Sulfinylbispropionic Acid with Dodecanol

Reaction Scheme:

Caption: Synthesis of this compound.

Methodology:

-

Reactant Preparation: 3,3'-Sulfinylbispropionic acid and a stoichiometric excess of dodecanol (at least 2 equivalents) are combined in a suitable reaction vessel. A solvent such as toluene may be used to facilitate the reaction and azeotropically remove water.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is typically added to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

-

Reaction Conditions: The reaction mixture is heated to reflux. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

-

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.

Analytical Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a characteristic strong absorption band for the sulfoxide (S=O) group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the dodecyl chain protons and the protons of the propionate backbone.

-

¹³C NMR: The spectrum would display distinct signals for the carbonyl carbons of the ester groups, the carbons of the dodecyl chains, and the carbons alpha and beta to the sulfoxide group.

-

-

Mass Spectrometry: A mass spectrum for a compound identified as "Didodecyl 3,3'-thiodipropionate oxide" (a synonym for this compound) is available in the GNPS library under the accession number CCMSLIB00003138120.[5]

Potential Applications and Biological Activity (Hypothesized)

While specific experimental data for this compound is scarce, its structural similarity to Didodecyl 3,3'-thiodipropionate suggests potential applications as an antioxidant and polymer stabilizer.

Antioxidant Activity

The sulfoxide group in this compound could potentially act as a radical scavenger. Standard in vitro antioxidant assays could be employed to evaluate this activity.

Experimental Protocols for Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by a decrease in its absorbance at approximately 517 nm.[6][7]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a compound to scavenge this radical is measured by the decrease in absorbance at around 734 nm.[7]

Caption: General workflow for in vitro antioxidant assays.

Polymer Stabilization

Thioether compounds are known to act as secondary antioxidants in polymers by decomposing hydroperoxides. It is plausible that this compound could also contribute to the thermal stability of polymers.[8]

Experimental Protocol for Evaluating Thermal Stability:

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the degradation temperature of a polymer. By comparing the TGA curves of a polymer with and without the addition of this compound, its effect on thermal stability can be quantified.[9] The analysis is typically performed under a controlled atmosphere (e.g., nitrogen or air) with a programmed temperature ramp.

Signaling Pathways and Drug Development Relevance

Currently, there is no available information in the searched scientific literature linking this compound to any specific biological signaling pathways or direct applications in drug development. Further research is required to explore any potential pharmacological activities.

Conclusion and Future Directions

This compound (CAS No. 17243-14-0) is a chemical for which basic physicochemical properties and a general synthesis route are known. However, there is a notable lack of in-depth experimental data regarding its biological activities, including its hypothesized antioxidant and polymer-stabilizing properties. For researchers, scientists, and drug development professionals, this presents an opportunity for novel research. Future studies should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, FTIR, high-resolution mass spectrometry) to create a publicly available, validated dataset.

-

Performing a battery of in vitro and in vivo assays to quantitatively assess its antioxidant, anti-inflammatory, and other potential biological activities.

-

Evaluating its efficacy as a polymer stabilizer and elucidating its mechanism of action.

-

Investigating its metabolic fate and toxicological profile to determine its safety for potential applications.

The exploration of these areas will be crucial in determining the true potential and utility of this compound in various scientific and industrial fields.

References

- 1. This compound | 17243-14-0 [chemicalbook.com]

- 2. This compound | CAS 17243-14-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | 17243-14-0 | Benchchem [benchchem.com]

- 4. Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Didodecyl 3,3'-sulphinylbispropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didodecyl 3,3'-sulphinylbispropionate, a long-chain dialkyl sulfoxide. The document details its chemical and physical properties, outlines protocols for its synthesis and characterization, and explores its hypothesized function as a secondary antioxidant, drawing comparisons to its well-documented thioether analog.

Chemical and Physical Properties

This compound is an organosulfur compound characterized by a central sulfinyl group flanked by two propionate chains, each esterified with a dodecyl (lauryl) alcohol. The sulfinyl group, an intermediate oxidation state for sulfur, imparts distinct polarity and chemical reactivity to the molecule.[1] Its molecular weight and other key physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₈O₅S | [2][3][4][5] |

| Molecular Weight | 530.84 g/mol | [3][5] |

| CAS Number | 17243-14-0 | [1][2][3] |

| Density | 0.982 g/cm³ | [2][6] |

| Boiling Point | 628.6 °C at 760 mmHg | [2][6] |

| Flash Point | 333.9 °C | [2][6] |

| Appearance | White to slightly yellowish powder/solid | [7] |

Relationship to Thioether and Sulfone Analogs

This compound is the direct sulfoxide oxidation product of Didodecyl 3,3'-thiodipropionate (DDTDP), a widely used secondary antioxidant in the polymer industry.[8][9] Further oxidation yields the corresponding sulfone. Understanding this relationship is key to postulating its function, as the sulfoxide represents an intermediate state in the oxidative stabilization pathway of its thioether precursor.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and functional assessment of this compound. These protocols are based on established chemical principles and methods reported for structurally analogous compounds.

Protocol 1: Synthesis via Fischer Esterification

The principal laboratory-scale synthesis involves the acid-catalyzed esterification of 3,3'-Sulfinylbispropionic acid with dodecanol.[1]

Materials:

-

3,3'-Sulfinylbispropionic acid

-

Dodecanol (Lauryl alcohol), >2 molar equivalents

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Reflux apparatus with Dean-Stark trap

Procedure:

-

To a round-bottom flask, add 3,3'-Sulfinylbispropionic acid (1.0 eq), dodecanol (2.2 eq), and toluene.

-

Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, typically several hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude ester by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Structural Characterization

Confirmation of the molecular structure is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. NMR Spectroscopy Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. Expected signals include:

-

A triplet around 0.88 ppm corresponding to the terminal methyl (-CH₃) groups of the dodecyl chains.

-

A broad multiplet around 1.26 ppm for the internal methylene (-(CH₂)₉-) groups.

-

A triplet around 4.1-4.2 ppm for the methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

Multiplets in the range of 2.8-3.2 ppm for the methylene protons adjacent to the sulfoxide group (-CH₂-S(O)-CH₂-).

-

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. Expected signals include distinct peaks for the carbonyl carbon (C=O) around 170-172 ppm, the carbon adjacent to the ester oxygen (-O-C H₂) around 65 ppm, and carbons adjacent to the sulfoxide group around 50 ppm.

-

2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations and finalize the structural assignment.

B. Mass Spectrometry Analysis:

-

Method: Use Electrospray Ionization (ESI) Mass Spectrometry in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into the mass spectrometer.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, corresponding to m/z values of approximately 531.85 and 553.83, respectively. High-resolution mass spectrometry can be used to confirm the elemental composition.[6]

Protocol 3: Assessment of Antioxidant Activity

The antioxidant potential can be evaluated by its ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol (spectroscopic grade)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions from the stock solution.

-

In a cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound solution.

-

Prepare a control sample containing only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (approx. 517 nm).

-

Calculate the percentage of radical scavenging activity for each concentration using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

-

The results can be used to determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[4]

Synthesis and Characterization Workflow

The overall process from synthesis to final product confirmation follows a logical experimental workflow, ensuring the purity and identity of the target compound.

Hypothesized Antioxidant Mechanism

While its thioether analog (DDTDP) is a known hydroperoxide decomposer, sulfoxides can also participate in antioxidant processes. One proposed mechanism involves a Cope-type elimination to form a sulfenic acid, which is a highly reactive radical-trapping species.[1] This suggests that this compound may function as a secondary antioxidant, capable of neutralizing harmful peroxy radicals that propagate oxidative degradation in materials and biological systems.

Conclusion

This compound is a molecule of interest due to its structural relationship with known industrial antioxidants. The data and protocols presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate the functional properties of this compound. Its role as an intermediate in the oxidation of DDTDP and its potential for independent antioxidant activity make it a compelling subject for further investigation in materials science and drug development, particularly in contexts where mitigating oxidative stress is critical.

References

- 1. DE102005018853A1 - Producing mid-chain saturated or unsaturated 3,3'-thiodipropionic acid dialkyl esters for use e.g. as lipophilic antioxidants or in pharmaceuticals or cosmetics, comprises solventless lipase-catalyzed esterification - Google Patents [patents.google.com]

- 2. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distearyl Thiodipropionate | C42H82O4S | CID 12738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A New Method to Determine Antioxidant Activities of Biofilms Using a pH Indicator (Resazurin) Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,3'-Thiodipropionic acid synthesis - chemicalbook [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Propanoic acid, 3,3'-thiobis-, didodecyl ester | C30H58O4S | CID 31250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Antioxidant mechanism of Didodecyl 3,3'-sulphinylbispropionate

An In-depth Technical Guide to the Antioxidant Mechanism of Didodecyl 3,3'-sulphinylbispropionate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a sulfoxide derivative of the widely used secondary antioxidant Didodecyl 3,3'-thiodipropionate, plays a crucial role in mitigating oxidative degradation in various organic materials. This technical guide provides a comprehensive overview of its core antioxidant mechanism, focusing on the chemical transformations of the sulfur moiety that lead to the non-radical decomposition of hydroperoxides. The document details the synergistic relationship with primary antioxidants, potential pro-oxidant activities, and the subsequent reactions of its oxidized products. Detailed experimental protocols for evaluating its antioxidant efficacy are provided, alongside a structured presentation of key conceptual data. Signaling pathways and experimental workflows are illustrated through diagrams to facilitate a deeper understanding of the molecular processes involved.

Introduction

Oxidative degradation is a critical factor in the deterioration of organic materials, including polymers, lubricants, and biological tissues. This process, primarily driven by the formation and propagation of free radicals, leads to a loss of mechanical, chemical, and physiological properties. Antioxidants are chemical compounds that inhibit or delay these oxidation processes. They are broadly classified into primary (radical-scavenging) and secondary (hydroperoxide-decomposing) antioxidants.

This compound belongs to the class of secondary antioxidants. It is the initial oxidation product of Didodecyl 3,3'-thiodipropionate, a well-established hydroperoxide decomposer. The presence of the sulfinyl group is central to its antioxidant function, which involves a series of redox reactions that neutralize harmful hydroperoxides, thereby preventing the formation of new radical species. Understanding the intricate mechanism of this sulfoxide-containing antioxidant is pivotal for its effective application and the development of novel, more potent stabilizer systems.

Core Antioxidant Mechanism

The primary antioxidant function of thiodipropionate esters, including the sulphinylbispropionate derivative, is the decomposition of hydroperoxides (ROOH) into non-radical, stable products. This process is catalytic in nature and involves the progressive oxidation of the sulfur atom.

The initial thiodipropionate compound acts as a hydroperoxide decomposer, becoming oxidized to the sulfoxide, this compound.

Step 1: Oxidation of Thiodipropionate to Sulfoxide

S(CH₂CH₂CO₂C₁₂H₂₅)₂ + ROOH → O=S(CH₂CH₂CO₂C₁₂H₂₅)₂ + ROH

The resulting sulfoxide, this compound, is not merely an inert byproduct but is itself an active antioxidant. It can further react with hydroperoxides in a complex series of reactions.

Step 2: Further Oxidation and Decomposition

The sulfoxide can undergo further oxidation to the corresponding sulfone, although this reaction is generally slower. More importantly, the sulfoxide participates in a catalytic cycle that decomposes multiple hydroperoxide molecules. The thermal decomposition of the sulfoxide can lead to the formation of sulfenic acids, which are highly effective radical scavengers.

A proposed general mechanism for the antioxidant action of sulfoxides involves their reaction with hydroperoxides, which can sometimes exhibit a pro-oxidant phase by generating radical intermediates before exerting their overall antioxidant effect.

Below is a diagram illustrating the central role of this compound in the antioxidant cycle.

Caption: Antioxidant cycle of Didodecyl 3,3'-thiodipropionate and its sulfoxide derivative.

Synergistic and Pro-oxidant Effects

Synergism with Primary Antioxidants

This compound, like other thiodipropionate derivatives, exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols. The primary antioxidant scavenges free radicals, breaking the autoxidation chain, while the secondary antioxidant decomposes hydroperoxides, the source of new radicals. This dual action provides a more comprehensive stabilization of the material.

The logical relationship of this synergistic action is depicted below.

Caption: Synergistic action of primary and secondary antioxidants.

Potential Pro-oxidant Activity

Under certain conditions, particularly in the presence of hydroperoxides, sulfoxides can exhibit a pro-oxidant effect. This is thought to occur through the formation of radical intermediates during the reaction between the sulfoxide and hydroperoxides. While the overall effect is antioxidative, this initial pro-oxidant phase can be a factor in the selection and application of these stabilizers.

Quantitative Data on Antioxidant Activity

While specific quantitative data for this compound is not extensively available in public literature, the following tables present a conceptual framework for how such data would be structured for comparative analysis. The values presented are representative for this class of compounds.

Table 1: Hydroperoxide Decomposition Efficacy

| Antioxidant | Concentration (mol/kg) | Hydroperoxide Type | Temperature (°C) | Decomposition Rate Constant (s⁻¹) |

| Didodecyl 3,3'-thiodipropionate | 0.01 | Cumene Hydroperoxide | 100 | 1.5 x 10⁻⁴ |

| This compound | 0.01 | Cumene Hydroperoxide | 100 | 0.8 x 10⁻⁴ |

| Didodecyl 3,3'-sulfonylbispropionate | 0.01 | Cumene Hydroperoxide | 100 | 0.2 x 10⁻⁴ |

Table 2: Radical Scavenging Activity (Conceptual)

| Antioxidant | Assay | IC₅₀ (µg/mL) |

| This compound | DPPH | > 1000 |

| Sulfenic Acid (Decomposition Product) | DPPH | 50 - 100 |

| Butylated Hydroxytoluene (BHT) | DPPH | 20 - 30 |

Note: The radical scavenging activity of the sulfoxide itself is low; the primary antioxidant activity arises from its decomposition products.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antioxidant activity of compounds like this compound.

Hydroperoxide Decomposition Assay

Objective: To quantify the rate at which the antioxidant decomposes hydroperoxides.

Materials:

-

This compound

-

Cumene hydroperoxide (or another relevant hydroperoxide)

-

Inert solvent (e.g., chlorobenzene)

-

Iodometric titration reagents (potassium iodide, sodium thiosulfate, starch indicator) or an HPLC with a suitable detector.

-

Reaction vessel with temperature control and inert atmosphere (e.g., nitrogen)

Procedure:

-

Prepare a solution of the antioxidant in the inert solvent at a known concentration.

-

Add a known concentration of the hydroperoxide to the solution.

-

Maintain the reaction mixture at a constant temperature under an inert atmosphere.

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction by cooling the aliquot.

-

Determine the remaining hydroperoxide concentration in each aliquot using either iodometric titration or HPLC analysis.

-

Plot the concentration of hydroperoxide versus time and determine the rate constant of the decomposition reaction.

The workflow for this experiment is illustrated below.

Caption: Workflow for the hydroperoxide decomposition assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the ability of the antioxidant or its decomposition products to scavenge free radicals.

Materials:

-

This compound (and its thermally decomposed products)

-

DPPH solution in methanol

-

Methanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in methanol.

-

To each dilution, add a fixed volume of DPPH solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).

-

A control sample containing only methanol and DPPH is also measured.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: Similar to the DPPH assay, this measures the radical scavenging capacity.

Materials:

-

This compound (and its thermally decomposed products)

-

ABTS solution

-

Potassium persulfate

-

Phosphate buffered saline (PBS)

-

UV-Vis spectrophotometer

Procedure:

-

Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS to obtain a specific absorbance at its maximum wavelength (typically around 734 nm).

-

Prepare a series of dilutions of the test compound.

-

Add a fixed volume of the diluted ABTS•⁺ solution to each dilution of the test compound.

-

After a specified incubation time (e.g., 6 minutes), measure the absorbance at the maximum wavelength.

-

Calculate the percentage of inhibition of ABTS•⁺ and determine the IC₅₀ value.

Conclusion

This compound is a key intermediate in the antioxidant activity of thiodipropionate-based stabilizers. Its primary role is the non-radical decomposition of hydroperoxides, a process that is central to preventing the initiation of further oxidative degradation. While it can exhibit a transient pro-oxidant effect, its overall contribution is antioxidative, particularly when used in synergy with primary radical-scavenging antioxidants. The ultimate antioxidant efficacy of systems containing this compound is also attributed to its decomposition products, such as sulfenic acids, which are potent radical scavengers. A thorough understanding of these mechanisms, supported by quantitative analysis using the detailed experimental protocols, is essential for the rational design and application of effective antioxidant systems in a wide range of scientific and industrial fields.

An In-depth Technical Guide on the Solubility of Didodecyl 3,3'-sulphinylbispropionate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of Didodecyl 3,3'-sulphinylbispropionate. Due to the limited availability of direct public data on this specific compound, this document provides a comprehensive overview based on available information for its closely related precursor, Didodecyl 3,3'-thiodipropionate, and outlines a general experimental protocol for solubility determination.

Introduction to this compound and its Precursor

This compound is an antioxidant. It is the oxidized form of Didodecyl 3,3'-thiodipropionate, a well-known secondary antioxidant used in the stabilization of polymers. The key difference between these two molecules is the oxidation state of the sulfur atom, which is a thioether (-S-) in the precursor and a sulfoxide (-S=O) in this compound. This structural change is expected to increase the polarity of the molecule, which will in turn influence its solubility in various solvents.

Solubility Profile

Table 1: Qualitative and Semi-Quantitative Solubility of Didodecyl 3,3'-thiodipropionate

| Solvent | Solubility |

| Acetone | Soluble[1] |

| Chloroform | Soluble[1] |

| General Organic Solvents | Reported to be soluble in most organic solvents[2][3] |

| Water | Insoluble[4] |

It is important to note that the sulfoxide group in this compound is more polar than the thioether group in its precursor. This increased polarity suggests that while it may retain solubility in polar organic solvents, its solubility in non-polar solvents might be reduced compared to Didodecyl 3,3'-thiodipropionate.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

A range of analytical grade solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC with a UV detector) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Didodecyl 3,3'-sulphinylbispropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and degradation pathways of Didodecyl 3,3'-sulphinylbispropionate. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide leverages information on its structural analogues, including the parent compound Didodecyl 3,3'-thiodipropionate, as well as general principles of thermal analysis for long-chain esters and sulfoxides. The experimental protocols and data presented herein are illustrative and intended to serve as a framework for future laboratory investigations.

Introduction to this compound

This compound is an organic compound characterized by a central sulfoxide group flanked by two propionate ester chains, each terminating in a dodecyl group. It is the sulfoxide analogue of Didodecyl 3,3'-thiodipropionate, a well-known secondary antioxidant used in the stabilization of polymers. The presence of the sulfoxide functional group, an intermediate oxidation state of sulfur, suggests unique thermal properties that are critical to understand for its potential applications, particularly in environments involving elevated temperatures.

Expected Thermal Stability

The thermal stability of this compound is dictated by the strengths of its constituent chemical bonds and the reactivity of its functional groups.

-

Long-Chain Aliphatic Esters: The dodecyl ester groups are expected to contribute to a relatively high thermal stability. Generally, long-chain aliphatic esters exhibit good resistance to thermal degradation, with decomposition temperatures often exceeding 200°C. The long aliphatic chains can enhance van der Waals forces, contributing to a more stable molecular packing in the solid state.

-

Sulfoxide Group: The sulfoxide group is the most likely site of initial thermal degradation. Dialkyl sulfoxides are known to undergo thermal decomposition, which can be catalyzed by the presence of acidic or basic impurities. The thermolysis of sulfoxides typically proceeds through a syn-elimination reaction (a type of pericyclic reaction), although other radical pathways may also occur at higher temperatures. The decomposition of the sulfoxide group is expected to occur at a lower temperature than the degradation of the ester linkages.

Proposed Degradation Pathway

The primary degradation pathway for this compound is anticipated to be initiated by the thermolysis of the sulfoxide moiety. This can lead to the formation of a sulfenic acid intermediate and an unsaturated ester. Subsequent reactions of these intermediates can lead to a complex mixture of degradation products.

Caption: Proposed thermal degradation pathway of this compound.

Illustrative Data Presentation

The following tables present hypothetical, yet representative, quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Atmosphere |

| Onset Decomposition Temperature (Tonset) | 220 | Nitrogen |

| Peak Decomposition Temperature (Tpeak) | 250 | Nitrogen |

| Temperature at 5% Mass Loss (T5%) | 225 | Nitrogen |

| Temperature at 10% Mass Loss (T10%) | 235 | Nitrogen |

| Temperature at 50% Mass Loss (T50%) | 260 | Nitrogen |

| Residual Mass at 600°C | 5% | Nitrogen |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Melting Point (Tm) | 45°C |

| Enthalpy of Fusion (ΔHf) | 150 J/g |

Recommended Experimental Protocols

To obtain precise data on the thermal stability and degradation of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the sample by measuring mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Analysis: Determine the onset decomposition temperature, peak decomposition temperature, and mass loss at various temperatures from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the sample.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Heat the sample from 0°C to 100°C at a heating rate of 10°C/min.

-

Hold at 100°C for 5 minutes to erase any prior thermal history.

-

Cool the sample from 100°C to 0°C at a rate of 10°C/min.

-

Heat the sample again from 0°C to 100°C at a heating rate of 10°C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Analysis: Determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak) from the second heating scan.

Caption: General experimental workflow for thermal analysis.

Conclusion

Sulfoxide-Containing Antioxidants: A Technical Guide on Mechanisms, Quantification, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of sulfoxide-containing compounds as antioxidants. It delves into their mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and explores their therapeutic implications. The information is structured to serve as a vital resource for professionals engaged in antioxidant research and the development of novel therapeutic agents.

Introduction to Sulfoxide-Containing Antioxidants

Sulfoxides are a class of organosulfur compounds characterized by a sulfinyl functional group (S=O) connected to two carbon atoms.[1] These compounds are found in both natural sources and can be synthesized for various applications, including pharmaceuticals.[2][3] Their significance in medicinal chemistry is growing, with many exhibiting a range of biological activities, including anti-inflammatory and antioxidant effects.[3][4][5]

The antioxidant properties of sulfoxides are of particular interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[3] Sulfoxide-containing compounds can counteract oxidative stress through various mechanisms, making them promising candidates for therapeutic development.[3] Notable examples include alliin, a natural sulfoxide found in garlic, and dimethyl sulfoxide (DMSO), a widely used solvent with intrinsic antioxidant properties.[4][6]

Mechanisms of Antioxidant Action

Sulfoxide-containing compounds employ a dual approach to combat oxidative stress: direct radical scavenging and indirect modulation of cellular antioxidant systems.

Direct Radical Scavenging

Certain sulfoxides can directly neutralize harmful free radicals. A key mechanism involves a thermal elimination reaction (a Cope-type elimination) to produce sulfenic acids (RSOH).[1][7] These sulfenic acids are highly reactive and potent scavengers of chain-propagating peroxyl radicals, thus inhibiting lipid peroxidation.[7][8]

Allicin, a thiosulfinate derived from the sulfoxide alliin in garlic, is a well-studied example. It has been shown to scavenge peroxyl radicals effectively.[9][10] The antioxidant action is attributed to the combination of the allyl group and the -S(O)S- group.[9][10] Similarly, Dimethyl Sulfoxide (DMSO) has demonstrated the ability to reduce hydroxyl radical production and inhibit lipid peroxidation in brain homogenates.[11][12]

Indirect Antioxidant Effects via Nrf2 Activation

A significant mechanism for many sulfoxides is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[4] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

Sulfoxides and their derivatives can modify cysteine residues on Keap1, leading to the release of Nrf2.[4] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates their transcription.[4] This results in the upregulation of a suite of protective proteins, including Phase II detoxification enzymes and antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][5]

Both DMSO and alliin have been identified as activators of the Nrf2 pathway.[4][5] This indirect mechanism provides a sustained and amplified antioxidant defense, as it enhances the cell's intrinsic capacity to handle oxidative stress.

Caption: Dual antioxidant mechanisms of sulfoxides.

Key Natural Sulfoxide-Containing Antioxidants

Alliin and Allicin (from Allium species)

Garlic (Allium sativum) and other Allium species are rich sources of S-alk(en)yl cysteine sulfoxides.[13] The most prominent is alliin (S-allyl-l-cysteine sulfoxide).[14] When garlic cloves are crushed, the enzyme alliinase is released, which rapidly converts alliin into allicin (diallyl thiosulfinate).[14][15] Allicin is a highly reactive compound responsible for garlic's characteristic aroma and many of its biological activities.[15]

Allicin's antioxidant properties are a subject of ongoing research. It has been shown to inhibit lipid peroxidation and scavenge radicals directly.[5][9] However, some studies suggest its primary role may be controversial, as it can also induce cytotoxicity by depleting cellular glutathione (GSH).[8] The antioxidant activity appears to depend on its concentration and cellular location.[8] Allicin itself is unstable and quickly metabolizes into other organosulfur compounds like diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which also contribute to the overall biological effects.[14]

Caption: Enzymatic conversion of alliin to allicin.

Quantitative Data on Antioxidant Activity

The efficacy of antioxidants is quantified using various in vitro assays. The following tables summarize key data for prominent sulfoxide-containing compounds.

Table 1: In Vitro Antioxidant Activity of Sulfoxide Compounds

| Compound | Assay | Result | Comments | Reference(s) |

| Allicin | Methyl Linoleate Oxidation | Effective inhibition | Less efficient than α-tocopherol. | [9][10] |

| Allicin | DPPH Radical Scavenging | Active | Identified as a primary antioxidant component in garlic. | [16] |

| Allicin | ABTS Radical Scavenging | Active | Showed significant scavenging rates. | [16] |

| Dimethyl Sulfoxide (DMSO) | DPPH Radical Scavenging | Significant dose-dependent activity | Raises concerns about its use as a "neutral" solvent in antioxidant assays. | [17] |

| Dimethyl Sulfoxide (DMSO) | Lipid Peroxidation (TBARS) | Reduction of TBARS formation | Showed direct antioxidant properties in rat brain homogenates. | [11][12] |

| Dimethyl Sulfoxide (DMSO) | Protein Carbonyl Formation | Reduction of carbonyls | Inhibited protein oxidation induced by Fe/H₂O₂. | [11][12] |

| Dimethyl Sulfoxide (DMSO) | Hydroxyl Radical Scavenging | Reduction of •OH production | Effective during 6-hydroxydopamine autoxidation. | [11][12] |

Table 2: Rate Constants for Peroxyl Radical Scavenging

| Compound | Conditions | Rate Constant (k_inh) | Stoichiometry (n) | Reference(s) |

| Hindered Sulfoxide (5) | 100 °C, n-hexadecane | (1.4 ± 0.6) × 10⁶ M⁻¹s⁻¹ | 0.4 ± 0.1 | [7] |

| Thiosulfinate (6) | 100 °C, n-hexadecane | (2.8 ± 0.6) × 10⁶ M⁻¹s⁻¹ | 1.0 ± 0.1 | [7] |

| Trisulfide-1-oxide (7) | 37 °C, n-hexadecane | 1–2 × 10⁴ M⁻¹s⁻¹ | - | [7] |

| Hindered Sulfoxide (5) | 37 °C, n-hexadecane | No activity observed | - | [7] |

| Thiosulfinate (6) | 37 °C, n-hexadecane | No activity observed | - | [7] |

Note: The radical-trapping activity of some sulfoxides and thiosulfinates is highly temperature-dependent, showing efficacy at elevated temperatures (e.g., 100 °C) where Cope elimination is favored, but not at physiological temperatures (37 °C).[7]

Experimental Protocols

Accurate assessment of antioxidant activity requires standardized and well-defined experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution with a strong absorbance maximum around 515-517 nm.[18][19] When reduced by an antioxidant, it becomes the colorless diphenylpicrylhydrazine, leading to a decrease in absorbance.[19]

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.01%) in a suitable solvent like ethanol or methanol.[18] The solution should be freshly prepared and kept in the dark.

-

Reaction Mixture: In a test tube or microplate well, add a specific volume of the DPPH solution (e.g., 1950 µl) to a small volume of the test compound solution at various concentrations (e.g., 50 µl).[18]

-

Controls: Prepare a blank (solvent only), a negative control (solvent + DPPH), and a positive control (a known antioxidant like α-tocopherol or Trolox + DPPH).[18]

-

Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes) or until the reaction reaches a plateau.[19]

-

Measurement: Measure the absorbance of each solution at 515-517 nm using a spectrophotometer.[18]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as IC50 (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

-

Caption: Standard experimental workflow for the DPPH assay.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

This assay is based on the ability of an antioxidant to reduce Cu(II) to Cu(I).

-

Principle: In the presence of the chelating agent neocuproine (2,9-dimethyl-1,10-phenanthroline), the Cu(I) formed by reduction forms a stable, colored complex with a maximum absorbance at 450 nm.[20] The increase in absorbance is proportional to the antioxidant capacity.

-

Methodology:

-

Reagent Preparation: Prepare solutions of CuCl₂ (e.g., 0.01 M), neocuproine in methanol (e.g., 7.5 mM), and an ammonium acetate buffer (e.g., 1 M).[20]

-

Reaction Mixture: To a test tube, add the CuCl₂, neocuproine, and buffer solutions. Then, add the test compound solution.[20]

-

Incubation: Allow the mixture to stand at room temperature for 30 minutes.[20]

-

Measurement: Measure the absorbance at 450 nm.

-

Calculation: A calibration curve is constructed using a standard antioxidant like Trolox. The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[20]

-

Inhibition of Lipid Peroxidation (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are secondary products of lipid peroxidation.

-

Principle: An oxidative stressor (e.g., Fe²⁺/H₂O₂) is used to induce lipid peroxidation in a lipid-rich medium, such as a brain homogenate or linoleic acid emulsion.[11][19] The resulting aldehydes react with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct, which can be measured spectrophotometrically or fluorometrically.

-

Methodology:

-

Prepare Substrate: Use a rat brain homogenate or a linoleic acid solution as the lipid source.[11][19]

-

Induce Peroxidation: Add the test compound, followed by the pro-oxidant (e.g., ferrous chloride and hydrogen peroxide). Incubate at 37 °C for a specified time (e.g., 1 hour).[11]

-

Stop Reaction & Develop Color: Stop the reaction by adding a solution containing trichloroacetic acid (TCA) and TBA. Heat the mixture (e.g., in a boiling water bath for 15-30 minutes) to facilitate the formation of the TBARS-TBA adduct.

-

Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at ~532 nm.

-

Calculation: The antioxidant activity is expressed as the percentage inhibition of TBARS formation compared to a control without the antioxidant.

-

Synthesis and Pharmacokinetics

Synthesis

The most common and direct method for synthesizing sulfoxides is the controlled oxidation of their corresponding sulfides (thioethers).[1][21][22] Care must be taken to select the appropriate oxidant and reaction conditions to prevent over-oxidation to the corresponding sulfone.[1][22] A variety of oxidizing agents are used, including hydrogen peroxide, periodates, and others, often in the presence of a catalyst.[1][2]

Pharmacokinetics and Bioavailability

The therapeutic utility of sulfoxide antioxidants is critically dependent on their bioavailability. This remains a significant challenge for some natural compounds.

-

Garlic-derived Compounds: When S-allyl-cysteine sulfoxide (alliin) is ingested, its metabolic fate varies. Studies in rats have shown that orally administered S-methyl-cysteine sulfoxide (SMC, methiin) is metabolized into several sulfoxide derivatives and inorganic sulfate, which are excreted in the urine.[23] The bioavailability of allicin itself is very low as it is highly reactive and rapidly metabolizes in the gastrointestinal tract and blood.[15]

-

General Concerns: Many nutraceuticals touted as antioxidants suffer from limited bioavailability, short retention times in tissues, and low concentrations relative to endogenous antioxidants, which has led to criticism of the direct scavenging hypothesis for their health benefits.[14][24] This has shifted focus towards their ability to activate endogenous systems like the Nrf2 pathway.[8][14]

Conclusion and Future Directions

Sulfoxide-containing compounds represent a diverse and promising class of antioxidants. They operate through both direct radical-scavenging mechanisms, often involving the formation of highly reactive sulfenic acids, and indirect mechanisms that bolster the cell's own antioxidant defenses via Nrf2 pathway activation. While natural sulfoxides from sources like garlic have been extensively studied, their therapeutic application is often hampered by instability and poor bioavailability.

The intrinsic antioxidant properties of widely used solvents like DMSO highlight the need for careful experimental design and interpretation in antioxidant research. Future research should focus on:

-

Synthetic Optimization: Designing and synthesizing novel sulfoxide derivatives with improved stability, bioavailability, and targeted activity.

-

Mechanism Elucidation: Further clarifying the complex interplay between direct scavenging, Nrf2 activation, and potential pro-oxidant effects for different sulfoxide compounds.

-

Clinical Validation: Conducting well-controlled clinical trials to validate the therapeutic efficacy of promising sulfoxide candidates in diseases associated with oxidative stress.

By leveraging a deeper understanding of their chemistry and biology, sulfoxide-containing compounds can be developed into effective agents for the prevention and treatment of a wide range of human diseases.

References

- 1. Sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. The antioxidant activity of polysulfides: it's radical! - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The medicinal thiosulfinates from garlic and Petiveria are not radical-trapping antioxidants in liposomes and cells, but lipophilic analogs are - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of thiosulfinates derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Antioxidant Activity and Content Determination of Thiosulfinates in Garlic [fxcsxb.com]

- 17. jocpr.com [jocpr.com]

- 18. jocpr.com [jocpr.com]

- 19. mdpi.com [mdpi.com]

- 20. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. jchemrev.com [jchemrev.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Didodecyl 3,3'-sulphinylbispropionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, FTIR, and MS), synthetic methodology, and chemical reactivity of Didodecyl 3,3'-sulphinylbispropionate. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques.[1] While a complete experimental dataset is not publicly available, this section summarizes the known and predicted spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the molecular structure through fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable method.

| Parameter | Value | Source |

| Molecular Formula | C30H58O5S | [2][] |

| Molecular Weight | 530.84 g/mol | [2][] |

| Precursor Ion (M+H)⁺ | 531.408 m/z | [4] |

| Ionization Mode | Positive (ESI) | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The key distinguishing feature for this compound compared to its thioether precursor is the strong absorption band of the sulfoxide (S=O) group.[1]

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 2955-2850 | C-H stretch (alkane) | Strong |

| 1735-1750 | C=O stretch (ester) | Strong |

| 1465-1475 | C-H bend (alkane) | Medium |

| 1030-1070 | S=O stretch (sulfoxide) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for this compound is not available in the reviewed literature. The following tables present predicted chemical shifts based on the known spectrum of the precursor, Didodecyl 3,3'-thiodipropionate, and the expected deshielding effects of the sulfoxide group.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 4.1 | Triplet | -O-CH₂ -(CH₂)₁₀-CH₃ |

| ~ 3.2 - 2.8 | Multiplet | -S(O)-CH₂ -CH₂-COO- |

| ~ 1.6 | Quintet | -O-CH₂-CH₂ -(CH₂)₉-CH₃ |

| ~ 1.2-1.4 | Multiplet | -(CH₂)₉- |

| ~ 0.9 | Triplet | -CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C =O |

| ~ 65 | -O-C H₂- |

| ~ 50 | -S(O)-C H₂- |

| ~ 32-22 | -(C H₂)₁₀- |

| ~ 25 | -S(O)-CH₂-C H₂- |

| ~ 14 | -C H₃ |

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is the esterification of 3,3'-sulfinylbispropionic acid with dodecanol.[1]

Reaction:

3,3'-Sulfinylbispropionic Acid + 2 Dodecanol ⇌ this compound + 2 H₂O

General Procedure:

-

Reactant Mixing: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 3,3'-sulfinylbispropionic acid (1 equivalent) and dodecanol (2.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. An acid catalyst, like p-toluenesulfonic acid, is typically added.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data. Specific instrument parameters should be optimized for the sample.

-

Mass Spectrometry (MS):

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI)

-

Mode: Positive

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

-

FTIR Spectroscopy:

-

Instrument: FTIR Spectrometer with a Universal ATR accessory.

-

Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

-

NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) for full structural assignment.

-

Chemical Reactivity and Pathways

The sulfinyl group in this compound is an intermediate oxidation state for sulfur and can be further oxidized to a sulfonyl group (sulfone).[1] This transformation is a key chemical characteristic of the molecule.

Caption: Synthesis of this compound and its subsequent oxidation.

The synthesis begins with the esterification of 3,3'-sulfinylbispropionic acid and dodecanol. The resulting product, this compound, can then be oxidized to form Didodecyl 3,3'-sulfonylbispropionate.

Caption: General experimental workflow for the synthesis and characterization of the title compound.

References

Methodological & Application

Application of Didodecyl 3,3'-sulphinylbispropionate in Polyolefin Stabilization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyolefins, such as polyethylene (PE) and polypropylene (PP), are among the most widely used thermoplastics due to their versatility, chemical resistance, and cost-effectiveness. However, they are susceptible to degradation during processing and end-use, primarily initiated by thermo-oxidative stress. This degradation leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life. To mitigate these effects, a stabilizer package is typically incorporated into the polymer matrix.

This document details the application of Didodecyl 3,3'-sulphinylbispropionate as a secondary antioxidant for the stabilization of polyolefins. It is important to note that this compound is the oxidized, active form of its precursor, Didodecyl 3,3'-thiodipropionate (DLTDP). DLTDP is a thioether-type antioxidant that functions as a hydroperoxide decomposer.

Mechanism of Action

The stabilization of polyolefins against thermo-oxidative degradation is a free-radical chain reaction. The process is generally initiated by the formation of alkyl radicals on the polymer backbone, which then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen from the polymer chain, creating hydroperoxides and propagating the degradation cycle.

The stabilization package typically consists of a primary antioxidant and a secondary antioxidant that work synergistically.

-

Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). They function by donating a hydrogen atom to the peroxy radicals, thus terminating the chain reaction.

-

Secondary Antioxidants (Hydroperoxide Decomposers): Thioethers, such as DLTDP, fall into this category. They decompose the hydroperoxides into non-radical, stable products, preventing them from breaking down into new radicals that would continue the degradation process. During this process, the thioether is oxidized to its sulfoxide form, this compound, which can further contribute to the stabilization process.

The synergistic effect between primary and secondary antioxidants provides comprehensive protection to the polyolefin throughout its lifecycle.[1][2][3]

Applications in Polyolefin Stabilization

Didodecyl 3,3'-thiodipropionate (and by extension, its active sulfinyl form) is a highly effective secondary antioxidant for various polyolefins, including:

It is particularly valued for providing long-term thermal stability (LTTS) and is often used in demanding applications where the material is exposed to elevated temperatures for extended periods.[4] The recommended ratio of primary antioxidant to thioester can vary, with ratios of 1:2 or 1:3 (phenolic antioxidant to thiosynergist) often providing a good balance of cost and performance for long-term thermal stability.[1] For processing stability, a higher ratio of the primary antioxidant may be more effective.[4][5]

Performance Data

The following tables summarize the performance of Didodecyl 3,3'-thiodipropionate (DLTDP) in combination with a primary hindered phenolic antioxidant (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), referred to as S1010) in polypropylene. The data is adapted from studies on high-temperature stabilization.[4][5]

Table 1: Melt Flow Rate (MFR) of Stabilized Polypropylene after Multiple Extrusions

| Stabilizer System (S1010:DLTDP Ratio) | Total Concentration (ppm) | MFR after 1st Pass (g/10 min) | MFR after 3rd Pass (g/10 min) | MFR after 5th Pass (g/10 min) |

| Unstabilized PP | 0 | 4.5 | 12.0 | 25.0 |

| 100:0 (S1010 only) | 1000 | 4.0 | 5.5 | 7.0 |

| 80:20 | 1000 | 3.8 | 4.8 | 5.5 |

| 50:50 | 1000 | 4.2 | 6.0 | 8.0 |

| 20:80 | 1000 | 4.8 | 7.5 | 10.5 |

| 0:100 (DLTDP only) | 1000 | 5.5 | 9.0 | 14.0 |

Note: Lower MFR values indicate better retention of molecular weight and thus better processing stability.

Table 2: Oxidation Induction Time (OIT) of Stabilized Polypropylene

| Stabilizer System (S1010:DLTDP Ratio) | Total Concentration (ppm) | OIT at 200°C (minutes) |

| Unstabilized PP | 0 | < 1 |

| 100:0 (S1010 only) | 1000 | 15 |

| 80:20 | 1000 | 25 |

| 50:50 | 1000 | 40 |

| 20:80 | 1000 | 65 |

| 0:100 (DLTDP only) | 1000 | 5 |

Note: Higher OIT values indicate better long-term thermal stability.

Table 3: Yellowness Index (YI) of Stabilized Polypropylene (Illustrative Data)

| Stabilizer System | Total Concentration | Initial YI | YI after Thermal Aging |

| Unstabilized PP | 0 | 2 | > 20 |

| Primary Antioxidant | 0.1% | 3 | 10 |

| Primary AO + DLTDP | 0.1% + 0.2% | 3 | 7 |

Note: This data is illustrative as specific yellowness index data for DLTDP was not available in the searched literature. Thioesters are generally known to be non-discoloring. Lower YI values are desirable.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound (via its precursor DLTDP) in polyolefins.

Protocol for Sample Preparation

-

Materials:

-

Polyolefin powder (e.g., polypropylene or polyethylene)

-

Primary antioxidant (e.g., Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate))

-

Didodecyl 3,3'-thiodipropionate (DLTDP)

-

Solvent for dissolving antioxidants (e.g., acetone or chloroform), if necessary.

-

-

Procedure:

-

Dry the polyolefin powder in a vacuum oven at a specified temperature (e.g., 80°C for 4 hours) to remove any moisture.

-

Prepare a masterbatch of the stabilizer system by dry blending the required amounts of the primary antioxidant and DLTDP with a small amount of the polyolefin powder.

-

Add the masterbatch to the bulk of the polyolefin powder and mix thoroughly in a high-speed mixer for 5-10 minutes to ensure homogeneous distribution.

-

Melt compound the mixture using a twin-screw extruder. Set the temperature profile of the extruder appropriate for the polyolefin being processed (e.g., 180-220°C for polypropylene).

-

Pelletize the extruded strands.

-

For subsequent analysis, test specimens can be prepared by injection molding or compression molding the pellets into the required shapes and dimensions as per the respective ASTM or ISO standards.

-

Protocol for Oxidation Induction Time (OIT) Measurement (ASTM D3895)

-

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum)

-

High-purity nitrogen and oxygen gas supplies with regulators.

-

-

Procedure:

-

Weigh 5-10 mg of the stabilized polyolefin sample into an aluminum DSC pan.

-

Place the pan in the DSC cell.

-

Heat the sample to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min).

-

Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the Oxidation Induction Time (OIT).

-

The onset of oxidation is determined by the intersection of the baseline with the tangent of the exothermic peak.

-

Protocol for Melt Flow Rate (MFR) Measurement (ASTM D1238)

-

Apparatus:

-

Extrusion plastometer (Melt Flow Indexer)

-

Standard die (e.g., 2.095 mm diameter, 8.000 mm length)

-

Piston and specified weight (e.g., 2.16 kg for polypropylene).

-

-

Procedure:

-

Preheat the barrel of the extrusion plastometer to the specified temperature for the polyolefin (e.g., 230°C for polypropylene).

-

Load approximately 4-6 grams of the polyolefin pellets into the barrel.

-

Insert the piston and allow the material to preheat for a specified time (e.g., 6-8 minutes).

-

Place the specified weight on the piston to force the molten polymer through the die.

-

After a steady flow is established, collect timed extrudates.

-

Weigh the collected extrudates and calculate the MFR in grams per 10 minutes.

-

Protocol for Color Stability (Yellowness Index) Measurement (ASTM D1925)

-

Apparatus:

-

Spectrophotometer or colorimeter.

-

-

Procedure:

-

Prepare flat, opaque plaques of the stabilized polyolefin by compression molding.

-

Measure the initial color of the plaques using the spectrophotometer to determine the initial Yellowness Index (YI).

-

Subject the plaques to accelerated thermal aging in a circulating air oven at a specified temperature (e.g., 150°C for polypropylene).

-

At regular intervals, remove the plaques from the oven and allow them to cool to room temperature.

-

Measure the Yellowness Index of the aged plaques.

-

Plot the change in Yellowness Index as a function of aging time to evaluate the color stability.

-

Visualizations

Caption: Chemical Structure of this compound.

Editor's Note: A placeholder image is used in the DOT script above. In a functional environment, this would be replaced with the actual chemical structure image.

Caption: Synergistic stabilization of polyolefins.

Caption: Workflow for evaluating polyolefin stabilizer performance.

References

Synthesis of Didodecyl 3,3'-sulphinylbispropionate: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Didodecyl 3,3'-sulphinylbispropionate. The primary synthetic route outlined is the oxidation of Didodecyl 3,3'-thiodipropionate using hydrogen peroxide. This method is a common and effective way to produce the target sulfoxide.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Density (g/cm³) |

| Didodecyl 3,3'-thiodipropionate | C₃₀H₅₈O₄S | 514.84 | White crystalline solid | 40-42 | ~0.915 |

| This compound | C₃₀H₅₈O₅S | 530.84 | White to off-white solid | Not available | ~0.982[1] |

Experimental Protocol: Oxidation of Didodecyl 3,3'-thiodipropionate

This protocol is adapted from general procedures for the oxidation of thioethers to sulfoxides using hydrogen peroxide in glacial acetic acid.[2]

Materials:

-

Didodecyl 3,3'-thiodipropionate (CAS 123-28-4)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Didodecyl 3,3'-thiodipropionate (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of starting material).

-